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Compound of Interest

Compound Name: Nemorosone

Cat. No.: B1218680

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the total synthesis of (x)-7-epi-
nemorosone, a polycyclic polyprenylated acylphloroglucinol (PPAP) natural product. The
synthesis, developed by Zhang and Porco, establishes a viable route to this class of
compounds, which are of significant interest due to their complex structures and potential
biological activities. This guide details the retrosynthetic analysis, forward synthesis,
experimental protocols, and quantitative data, presented for clarity and reproducibility.

Retrosynthetic Analysis

The retrosynthetic strategy for (x)-7-epi-nemorosone hinges on disconnecting the molecule at
key positions to reveal simpler, more accessible starting materials. The core
bicyclo[3.3.1]nonane structure is a primary target for disconnection. The authors envisioned
that the target molecule 2 could be derived from the bis-O-acylated bicyclo[3.3.1]Jnonane 7
through a palladium(0)-mediated reduction. Intermediate 7 was thought to be accessible from
the adamantane alcohol 8 via an organocerium-mediated retro-aldol/vinyl metal addition.
Finally, the adamantane core 8 could be constructed from the known a-acetoxy enal 9 and
acylphloroglucinol 10 through an alkylative dearomatization-annulation sequence.

Pd(0) mediated Organocerium mediated Alkylative dearomatization-

(uO0OB1)-7-epi orosone (2) reduction Intermediate 7 retro-aldol/vmyl addition Adamantane alcohol (8) annulation +ﬁ%)ggT-oArzglgiyzlngo()9)
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Retrosynthetic analysis of (+)-7-epi-nemorosone.

Total Synthesis Pathway

The forward synthesis commences with the reaction of acylphloroglucinol 10 and aldehyde 9
under basic conditions, followed by an acidic workup to yield the adamantane alcohol 8. This
intermediate is then subjected to a tandem retro-aldol/Grignard addition using a pre-activated
CeCls/vinylmagnesium bromide mixture. The resulting product is acylated to afford the bis-
acylated compound 11. A subsequent palladium-mediated deoxygenation, followed by a global
cross-metathesis, yields the triprenylated core structure 22. Finally, deprotection of the pivalate
group with tetrabutylammonium hydroxide furnishes the target molecule, (£)-7-epi-
nemorosone 2.

Starting Materials 1. CeCI3, vinylMgBr

2. Ac20, pyridine, DMAP
®
o ©

Pd2(dba)3, P(2-furyl)3, Grubbs I catalyst,
EN, HCOOH 1-methyl-1-(4-methylpent.3.
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Forward synthesis of (+)-7-epi-nemorosone.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the total synthesis of
(x)-7-epi-nemorosone.
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Experimental Protocols

Detailed methodologies for the key experiments are provided below.
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Synthesis of Adamantane alcohol (8)

To a solution of acylphloroglucinol 10 and aldehyde 9 in a suitable solvent, a base is added,
and the reaction is stirred at room temperature. After completion, the reaction is quenched and
subjected to an acidic workup with concentrated HCI in THF to afford adamantane alcohol 8.
The product is purified by column chromatography.[1]

Tandem Retro-aldol/Grignard Addition and Acylation to
form Bis-acylated compound (11)

Anhydrous CeCls is suspended in THF and stirred for 2 hours at room temperature. The
suspension is then cooled to -78 °C, and vinylmagnesium bromide is added dropwise. The
mixture is stirred for another 2 hours at -78 °C before a solution of adamantane alcohol 8 in
THF is added. The reaction is allowed to warm to room temperature and stirred overnight. The
reaction is quenched with saturated NH4Cl solution, and the aqueous layer is extracted with
ethyl acetate. The combined organic layers are dried over Na2SO4 and concentrated. The
crude product is then dissolved in pyridine, and acetic anhydride and a catalytic amount of
DMAP are added. The reaction is stirred at room temperature until completion. The solvent is
removed under reduced pressure, and the residue is purified by column chromatography to
yield bis-acylated compound 11.[1]

Palladium-Mediated Deoxygenation of Pivalate protected
intermediate (20)

To a solution of the pivalate protected intermediate 20 in a suitable solvent, Pdz2(dba)s, P(2-
furyl)s, and EtsN are added. Formic acid is then added dropwise, and the reaction mixture is
stirred at room temperature. Upon completion, the reaction is diluted with water and extracted
with an organic solvent. The combined organic layers are washed with brine, dried over
anhydrous NazSOa4, and concentrated. The crude product is purified by flash column
chromatography to give the deoxygenated intermediate 21.[1][2]

Global Cross Metathesis to form Triprenylated core (22)

The deoxygenated intermediate 21 and 1-methyl-1-(4-methylpent-3-enyl)ethene are dissolved
in degassed CH2zClz. Grubbs Il catalyst is then added, and the reaction mixture is stirred at
room temperature under an argon atmosphere. The reaction is monitored by TLC. Upon
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completion, the solvent is removed under reduced pressure, and the residue is purified by
column chromatography to afford the triprenylated core structure 22.[1][2]

Deprotection to (*)-7-epi-Nemorosone (2)

To a solution of the triprenylated core 22 in THF, a solution of tetrabutylammonium hydroxide
(TBAH) is added. The reaction is stirred at room temperature and monitored by TLC. After the
reaction is complete, the mixture is neutralized with dilute HCI and extracted with ethyl acetate.
The combined organic layers are washed with brine, dried over Na2SOa4, and concentrated.
The final product, (£)-7-epi-nemorosone 2, is purified by preparative HPLC.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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